molecular formula C22H32O4 B1295752 Steviol acetate CAS No. 51576-10-4

Steviol acetate

Cat. No. B1295752
CAS RN: 51576-10-4
M. Wt: 360.5 g/mol
InChI Key: OWNAFQAMMJOLHX-BQCLRKHDSA-N
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Description

Steviol is a diterpene first isolated from the plant Stevia rebaudiana in 1931 . Its chemical structure was not fully elucidated until 1960 . Steviol occurs in the plant as steviol glycosides, sweet compounds that have found widespread use as sugar substitutes .


Synthesis Analysis

Steviol glycosides are synthesized via the non-mevalonate pathway located in plant cell plastids, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). IPP and DMAPP are converted to geranylgeranyl diphosphate (GGDP), which is the precursor of many diterpenoids, by GGDP synthase .

Scientific Research Applications

Biosynthesis and Metabolic Applications

  • Biosynthesis Insights : Steviol acetate plays a role in the biosynthesis of steviol. Research by Ruddat, Heftmann, and Lang (1965) demonstrated that administering acetate-2-C 14 to Stevia rebaudiana leaves resulted in the incorporation of the compound into steviol (Ruddat, Heftmann, & Lang, 1965).

  • Conversion into Gibberellins : Steviol acetate is a precursor for synthesizing various gibberellins, essential plant hormones. Gianfagna, Zeevaart, and Lusk (1983) used a fungus, Gibberella fujikuroi, to convert steviol acetate into several gibberellins, highlighting its potential in plant metabolic studies (Gianfagna, Zeevaart, & Lusk, 1983).

Analytical and Pharmaceutical Applications

  • Analytical Method Development : Bililign et al. (2014) developed a reversed-phase high-performance liquid chromatography method for identifying and assessing the purity of high-purity steviol glycosides, indicating the importance of steviol acetate in analytical chemistry (Bililign, Moore, Tan, & Leeks, 2014).

  • Cancer Preventive Potential : Takasaki et al. (2009) explored the chemopreventive effects of stevioside and related compounds, including steviol acetate, showing their inhibitory effects in a two-stage carcinogenesis test in mouse skin, indicating potential pharmaceutical applications (Takasaki et al., 2009).

Future Directions

Steviol glycosides may become a basic, low-calorie, and potent sweetener in the growing natural foods market, and a natural anti-diabetic remedy, a highly competitive alternative to commercially available synthetic drugs . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

properties

IUPAC Name

(1R,5R,9S,10R,13S)-13-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-14-12-21-10-6-16-19(3,8-5-9-20(16,4)18(24)25)17(21)7-11-22(14,13-21)26-15(2)23/h16-17H,1,5-13H2,2-4H3,(H,24,25)/t16?,17-,19+,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNAFQAMMJOLHX-BQCLRKHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CCC3C4(CCCC(C4CCC3(C1)CC2=C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]12CC[C@H]3[C@@]4(CCC[C@@](C4CC[C@]3(C1)CC2=C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965899
Record name 13-(Acetyloxy)kaur-16-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Steviol acetate

CAS RN

51576-10-4
Record name Steviol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-(Acetyloxy)kaur-16-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
JR Bearder, VM Frydman, P Gaskin… - Journal of the …, 1976 - pubs.rsc.org
… , would mean that the 3H label in steviol acetate (13) is equally distributed amongst C-17, C-15, and C-14. Finally, incubation of [3H]steviol acetate in resuspended cultures of the mutant …
Number of citations: 46 pubs.rsc.org
M Upreti, G Dubois, I Prakash - Molecules, 2012 - mdpi.com
… In this article the labeled steviol was synthesized from steviol acetate nor-ketone by the … reported Wittig methylenation reaction procedure on steviol acetate ketone to see if it worked in …
Number of citations: 36 www.mdpi.com
N Murofushi, Y Shigematsu, S Nagura… - Agricultural and …, 1982 - jstage.jst.go.jp
… Steviol acetate did not give any significant product morethan those already reported but steviol methyl ester wasmetabolized to several noticeable products, whichinclude noGAsbut …
Number of citations: 27 www.jstage.jst.go.jp
T Gianfagna, JAD Zeevaart, WJ Lusk - Phytochemistry, 1983 - Elsevier
… An alternate route to the norketone was developed via the intermediate steviol acetate (2). … steviol acetate (2) by TLC and there was no evidence for the conversion of steviol acetate (2…
Number of citations: 35 www.sciencedirect.com
N Moons, W De Borggraeve… - Current Organic …, 2012 - ingentaconnect.com
Steviol glycosides, a collection of natural sweeteners extracted from the leaves of the Paraguayan shrub Stevia rebaudiana, have been drawing an increased amount of attention in the …
Number of citations: 24 www.ingentaconnect.com
N Murofushi, S Nagura, N Takahashi - Agricultural and Biological …, 1979 - jstage.jst.go.jp
TABLE I. CHANGE OF STEVIOL METABOLITES DURING INCUBATION (ƒÊg/mg substrate)" a Determined by gas chromatography. and trimethylsilylation. As shown in Table I, all of …
Number of citations: 19 www.jstage.jst.go.jp
RJ Huxtable - Stevia, 2001 - api.taylorfrancis.com
Of the three compounds to be discussed in this chapter, stevioside and rebaudioside A are major natural glycosides found in the leaves of S. rebaudiana (henceforth in this chapter …
Number of citations: 28 api.taylorfrancis.com
RA Hussain, AB Schilling… - … & environmental mass …, 1990 - Wiley Online Library
… When the hydroxyl group at C-13 was derivatized as an acetate, such as in steviol acetate (15) or steviol norketone acetate (18), the ions representing this [M + 1 H,0]+ transition were …
Number of citations: 3 onlinelibrary.wiley.com
B Yücesan, C Altuğ - Steviol Glycosides, 2021 - Elsevier
… steviol acetate nor-ketone under the Wittig reaction conditions. The reverse reaction of this intermediate steviol acetate … -cyclic double bond containing steviol acetate. Deacetylation of …
Number of citations: 4 www.sciencedirect.com
DSHL Kim - Stevia, 2001 - api.taylorfrancis.com
… Labeled steviol acetate (135) was produced by theWittig reaction from 134 using [2H]-(methyl) triphenyl phosphonium halide. Labelled steviol acetate (135) was hydrolyzed in base to …
Number of citations: 4 api.taylorfrancis.com

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